molecular formula C21H16N4O2S2 B2486552 (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(quinoxalin-6-yl)propanamide CAS No. 929845-27-2

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(quinoxalin-6-yl)propanamide

Cat. No.: B2486552
CAS No.: 929845-27-2
M. Wt: 420.51
InChI Key: QBZWXRTWTYGYJO-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(quinoxalin-6-yl)propanamide is a useful research compound. Its molecular formula is C21H16N4O2S2 and its molecular weight is 420.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Matrix Metalloproteinase Inhibitors

One area of application is the development of matrix metalloproteinase (MMP) inhibitors. For instance, derivatives combining benzisothiazole and 4-thiazolidinone frameworks have shown promise in affecting inflammatory/oxidative processes involving MMPs. These compounds have potential wound healing effects due to their ability to inhibit MMP-9, a key enzyme involved in tissue damage and inflammation, at nanomolar levels (Incerti et al., 2018).

Antimicrobial Activity

Another significant application is in antimicrobial research. Synthesized compounds, such as thiazolylamides, have demonstrated activity against S. aureus, indicating potential as novel antimicrobial agents (Frolov et al., 2017). This suggests their use in developing therapies against bacterial infections.

Supramolecular Structures and Binding Studies

Research into the supramolecular structures of thioxothiazolidin derivatives reveals insights into their hydrogen-bonded dimers, chains of rings, and sheets, which could be foundational for designing compounds with tailored physical and chemical properties for various scientific applications, including drug design and development (Delgado et al., 2005).

Anticancer Activity

The anticancer potential of 4-thiazolidinone derivatives containing the benzothiazole moiety has been explored, with some compounds exhibiting significant activity against various cancer cell lines. This opens avenues for the development of new chemotherapeutic agents (Havrylyuk et al., 2010).

Properties

IUPAC Name

3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-quinoxalin-6-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2S2/c26-19(24-15-6-7-16-17(13-15)23-10-9-22-16)8-11-25-20(27)18(29-21(25)28)12-14-4-2-1-3-5-14/h1-7,9-10,12-13H,8,11H2,(H,24,26)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZWXRTWTYGYJO-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.